1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid
Overview
Description
1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a furan ring attached to the azetidine ring via a methylene bridge, and a carboxylic acid group at the third position of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of suitable precursors under basic or acidic conditions. For example, the cyclization of 3-bromoazetidine-3-carboxylic acid derivatives can be achieved through thermal isomerization of aziridines .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced synthetic techniques to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, azetidine amines, and substituted furan derivatives .
Scientific Research Applications
1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the furan moiety, making it less versatile in terms of reactivity and biological activity.
Furan-2-carboxylic acid: Lacks the azetidine ring, which reduces its potential for forming complex structures.
3-Bromoazetidine-3-carboxylic acid: Contains a bromine atom, which can be used for further functionalization.
Uniqueness
1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid is unique due to the presence of both the furan and azetidine rings, which impart distinct reactivity and biological properties
Properties
IUPAC Name |
1-(furan-2-ylmethyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYNIWHISJEMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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